Acetic acid;6-methoxynaphthalen-2-ol
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Overview
Description
Acetic acid;6-methoxynaphthalen-2-ol, also known as 6-methoxy-2-naphthylacetic acid, is a compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an acetic acid and a methoxy group attached to the naphthalene ring. It is often used in pharmaceutical research and as a standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base to form 6-methoxy-2-naphthol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield 6-methoxy-2-naphthylacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-2-naphthylacetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 6-methoxy-2-naphthylethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-hydroxy-2-naphthylacetic acid
Reduction: 6-methoxy-2-naphthylethanol
Substitution: Various substituted naphthylacetic acids depending on the nucleophile used.
Scientific Research Applications
Acetic acid;6-methoxynaphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;6-methoxynaphthalen-2-ol involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). It acts as a competitive and non-selective inhibitor of these enzymes, preventing the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain . This inhibition reduces the production of pro-inflammatory compounds, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: A widely used NSAID with similar anti-inflammatory properties.
Ibuprofen: Another common NSAID with a similar mechanism of action.
Ketoprofen: An NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness
Acetic acid;6-methoxynaphthalen-2-ol is unique due to its specific structural features, such as the methoxy group at the 6-position of the naphthalene ring. This structural modification can influence its pharmacokinetic properties and biological activity, making it distinct from other NSAIDs .
Properties
CAS No. |
63256-70-2 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChI Key |
ZGBUGBUYUVSYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
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